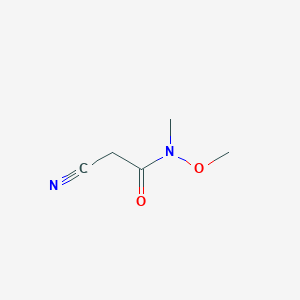

2-cyano-N-methoxy-N-methylacetamide

Description

Definition and Classification within Acyl Transfer Reagents

2-Cyano-N-methoxy-N-methylacetamide is an N,N-disubstituted amide. More specifically, it is classified as a Weinreb-Nahm amide , a class of N-methoxy-N-methylamides renowned for their utility as effective acyl transfer reagents in organic synthesis. wikipedia.orgorientjchem.org Acyl transfer reagents are compounds capable of delivering an acyl group (R-C=O) to a nucleophile. The structure of this compound allows for the transfer of the 2-cyanoacetyl group. Unlike more reactive acylating agents such as acid chlorides or anhydrides, Weinreb amides offer a milder and more controlled reactivity profile, which is crucial for complex molecule synthesis. organic-chemistry.org

Distinguishing Features of the N-Methoxy-N-Methyl Amide Moiety (Weinreb Amide)

The N-methoxy-N-methyl amide, or Weinreb amide, was developed by Steven M. Weinreb and Steven Nahm in 1981. wikipedia.org Its primary distinguishing feature is its reaction with strong nucleophiles like organolithium or Grignard reagents. Unlike reactions with esters or acid chlorides which often lead to over-addition to form tertiary alcohols, the Weinreb amide typically stops at the ketone stage. wikipedia.orgorganic-chemistry.org

This selectivity is attributed to the formation of a stable five-membered chelated tetrahedral intermediate upon nucleophilic attack. wikipedia.orgorientjchem.org The methoxy (B1213986) group's oxygen atom coordinates to the metal ion (e.g., Li⁺ or Mg²⁺) of the organometallic reagent, stabilizing the intermediate. wikipedia.orgresearchgate.net This stable complex prevents the collapse of the tetrahedral intermediate and the elimination of the amide moiety until an aqueous workup is performed, thus preventing a second addition by the nucleophile. wikipedia.orgorganic-chemistry.org This reliable and selective conversion to ketones and, by reduction, to aldehydes has made the Weinreb amide a staple in modern organic synthesis. wikipedia.orgorientjchem.org

Influence of the Alpha-Cyano Group on Acyl and Alpha-Carbon Reactivity

The presence of a cyano (-C≡N) group at the alpha-position (the carbon adjacent to the carbonyl) profoundly influences the reactivity of both the acyl carbon and the alpha-carbon itself.

Effect on Acyl Carbon Reactivity: The cyano group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the nitrogen atom and its ability to accept electron density via resonance. wikipedia.orgnih.gov This electron-withdrawing effect increases the partial positive charge (electrophilicity) of the amide's carbonyl carbon. wikipedia.org Consequently, the carbonyl carbon in this compound is more susceptible to nucleophilic attack compared to an unsubstituted Weinreb amide. This heightened reactivity makes it a highly efficient acylating agent for transferring the cyanoacetyl moiety. orgsyn.org

Effect on Alpha-Carbon Reactivity: The hydrogens on a carbon situated between two electron-withdrawing groups, known as an "active methylene" group, are significantly more acidic than typical C-H bonds. ucalgary.ca In this compound, the alpha-carbon is positioned between the amide carbonyl and the cyano group. Both groups stabilize the conjugate base (a carbanion) that forms upon deprotonation of an alpha-hydrogen. libretexts.orgpressbooks.pub This stabilization occurs through delocalization of the negative charge onto the electronegative oxygen of the carbonyl and the nitrogen of the cyano group. libretexts.orgucalgary.ca This increased acidity (lower pKa value) makes the alpha-carbon a readily accessible nucleophilic center after treatment with a suitable base, allowing for a variety of subsequent functionalization reactions, such as alkylations. ualberta.calibretexts.org

| Compound Type | Structure | Approximate pKa | Reference |

|---|---|---|---|

| Alkane | R-CH2-H | ~50 | libretexts.org |

| Ketone | R-CO-CH3 | ~19-21 | libretexts.org |

| Aldehyde | R-CO-H | ~16-18 | libretexts.org |

| Ester | R-CO-OCH3 | ~25 | ucalgary.ca |

| Nitrile | R-CH2-C≡N | ~25 | |

| β-Diketone (Active Methylene) | CH3CO-CH2-COCH3 | ~9 | |

| Malononitrile (Active Methylene) | NC-CH2-CN | ~11 |

Significance in Modern Synthetic Organic Chemistry

The dual reactivity of this compound makes it a valuable and versatile building block in modern organic synthesis. It can act as an electrophile at the carbonyl carbon for the introduction of a cyanoacetyl group, a common structural motif in pharmaceuticals and other complex molecules. Simultaneously, its acidic alpha-hydrogens allow it to serve as a nucleophile for forming new carbon-carbon bonds at the alpha-position. ualberta.ca

This bifunctional nature is exploited in the synthesis of diverse molecular architectures, particularly heterocyclic compounds. researchgate.netresearchgate.net For example, cyanoacetamide derivatives are key precursors for synthesizing pyridones, pyrimidines, and other important ring systems through condensation and cyclization reactions. researchgate.netresearchgate.net The ability to perform selective transformations at two different positions within the same molecule provides chemists with a powerful tool for the efficient construction of complex target molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-methoxy-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-7(9-2)5(8)3-4-6/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFHKNRQGPZGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294852 | |

| Record name | 2-Cyano-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353237-65-7 | |

| Record name | 2-Cyano-N-methoxy-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353237-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano N Methoxy N Methylacetamide and Analogues

Direct Amidation and Coupling Approaches

The direct formation of the N-methoxy-N-methylamide (Weinreb amide) function is a key strategy for synthesizing the target compound. This typically involves the activation of a carboxylic acid precursor followed by reaction with N,O-dimethylhydroxylamine.

A primary route to N-methoxy-N-methyl amides, also known as Weinreb amides, is through the reaction of an activated carboxylic acid derivative with N,O-dimethylhydroxylamine or its hydrochloride salt. mychemblog.comorientjchem.org The carboxylic acid, in this case, cyanoacetic acid, is often converted into a more reactive species, such as an acyl chloride or anhydride, to facilitate the amidation. For instance, a general method involves treating the carboxylic acid with an agent like oxalyl chloride or thionyl chloride to form the acyl chloride. mychemblog.com This intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to yield the desired Weinreb amide. mychemblog.com The stability of the resulting Weinreb amide to many nucleophilic reagents makes this a valuable synthetic intermediate. unito.it

Peptide coupling reagents are widely used to facilitate the direct formation of amide bonds from carboxylic acids and amines, avoiding the need to first prepare a more reactive acyl derivative. unito.it Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) are effective for this purpose. researchgate.netgoogleapis.com The reaction mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-N,N-dimethylaminopyridine (DMAP) are included. researchgate.net These additives can increase reaction rates and suppress side reactions, such as the formation of N-acylurea byproducts and racemization in chiral substrates. For example, the synthesis of 2-cyano-N-(4-nitrophenyl)acetamide has been accomplished by the condensation of cyanoacetic acid with 2-nitroaniline (B44862) in dimethylformamide (DMF) using DCC in the presence of DMAP. researchgate.net Similarly, the preparation of 2-cyano-N,N-diethylacetamide can be achieved by reacting cyanoacetic acid with N,N-diethylamine using DCC in a suitable solvent like tetrahydrofuran. googleapis.com

Table 1: Coupling Reagents and Conditions for Amide Synthesis

| Coupling Reagent | Additive | Substrates | Product | Reference |

|---|---|---|---|---|

| DCC | DMAP | Cyanoacetic acid, 2-Nitroaniline | 2-Cyano-N-(4-nitrophenyl)acetamide | researchgate.net |

Strategies for Alpha-Cyanoacetamides and Related Weinreb Amides

The synthesis of α-cyanoacetamides is a well-established field, providing the structural backbone for more complex derivatives. These methods often involve the reaction of cyanoacetic acid esters with various amines.

A common and straightforward method for preparing α-cyanoacetamides is the direct reaction of a cyanoacetic acid ester, such as ethyl cyanoacetate (B8463686) or methyl cyanoacetate, with an amine. researchgate.netorgsyn.org This reaction is a nucleophilic acyl substitution where the amine displaces the alkoxy group of the ester. For instance, 2-cyano-N-methylacetamide can be synthesized by reacting ethyl cyanoacetate with methylamine. researchgate.net Similarly, reacting ethyl cyanoacetate with concentrated aqueous ammonia (B1221849) yields the parent compound, 2-cyanoacetamide (B1669375). orgsyn.org The reaction conditions can vary, from refluxing at high temperatures to performing the reaction at room temperature or below, sometimes without a solvent (neat conditions). orgsyn.orgresearchgate.netlookchem.com For example, a variety of N-alkylated-2-cyanoacetamide derivatives have been prepared by refluxing substituted anilines with ethyl cyanoacetate for a few hours, resulting in good yields. researchgate.net A patented process for N,N-dimethylcyanoacetamide involves reacting a cyanoacetate with dry dimethylamine (B145610) gas in an aromatic solvent at low temperatures. google.com

Table 2: Synthesis of Cyanoacetamides from Ethyl Cyanoacetate

| Amine | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Ammonia | 2-Cyanoacetamide | Aqueous ammonia, ice-salt bath | orgsyn.org |

| Methylamine | 2-Cyano-N-methylacetamide | General reaction with amine | researchgate.net |

| Substituted Anilines | N-Aryl-2-cyanoacetamides | Reflux, 2 hours | researchgate.net |

The versatility of the cyanoacetamide scaffold allows for the synthesis of a wide array of N-substituted derivatives. acs.org The synthesis of N-aryl cyanoacetamides can be achieved through various methods, including the reaction of amines with cyanoacetic acid or its esters. researchgate.net For example, 2-cyano-N-(4-methoxyphenyl) acetamide (B32628) was synthesized by the microwave irradiation of p-anisidine (B42471) with ethyl cyanoacetate. researchgate.net

A specific analogue, N-(2-cyano-4-nitrophenyl)acetamide, can be synthesized from N-(4-nitrophenyl)acetamide, which itself is prepared by the nitration of acetanilide. sigmaaldrich.comresearchgate.netjcbsc.org Another related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is synthesized by the acylation of p-nitroaniline with a chloroacetic agent, followed by a methylation step. google.com The synthesis of 2-cyano-N-(4-nitrophenyl)acetamide has been achieved by condensing cyanoacetic acid with 4-nitroaniline (B120555) using DCC and DMAP as coupling agents. researchgate.net These examples highlight the modularity of cyanoacetamide synthesis, allowing for the introduction of various functionalized alkyl and aryl groups on the amide nitrogen.

Advanced Synthetic Pathways to Structural Variants

Modern synthetic chemistry offers advanced methodologies for creating structural diversity. These include multicomponent reactions and the use of eco-friendly techniques like ultrasonication to construct complex molecules from simple precursors efficiently.

Advanced strategies for synthesizing cyanoacetamide derivatives often focus on efficiency, diversity, and environmentally benign conditions. Multicomponent reactions (MCRs) are powerful tools in this regard, allowing the construction of complex products in a single step from three or more reactants. acs.org Cyanoacetic acid and its derivatives are frequent starting materials in MCRs. lookchem.com For example, a one-pot synthesis of 2-aminoquinoline-3-carboxamides utilizes cyanoacetamides and 2-aminobenzaldehydes in a variation of the Friedländer annulation. lookchem.com The Gewald three-component reaction, which combines a ketone or aldehyde, a cyanoacetamide, and elemental sulfur, is another classic MCR that produces highly substituted 2-aminothiophenes. nih.gov

The use of alternative energy sources like ultrasound has also been explored to promote these reactions. Ultrasonication has been successfully applied to N-cyanoacylation reactions, leading to higher yields and shorter reaction times compared to conventional heating. acs.orgnih.gov This technique was used in the synthesis of various cyanoacetamide derivatives and their subsequent cyclization to N-substituted 2-pyridones. acs.org These advanced pathways provide rapid and efficient access to a broad range of structural variants based on the cyanoacetamide core.

One-Pot Multi-Component Reactions Involving Cyanoacetamides

One-pot multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials. mdpi.com Cyanoacetamide and its derivatives are excellent substrates for MCRs due to the presence of highly acidic methylene (B1212753) protons, which readily participate in Knoevenagel-type condensations and subsequent reaction cascades. researchgate.net

A variety of heterocyclic systems can be accessed through MCRs involving cyanoacetamides. For instance, a three-component reaction between an aldehyde, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole, catalyzed by triethylamine, yields novel tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. mdpi.com This method is advantageous due to its operational simplicity and cost-effectiveness. mdpi.com The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the cyanoacetamide analogue, followed by a Michael addition and subsequent intramolecular cyclization and oxidation to form the final product. mdpi.com

Catalytic Systems for Constructing Complex Scaffolds

The development of efficient catalytic systems is crucial for the synthesis of complex molecular architectures from cyanoacetamide precursors. These catalysts not only accelerate reaction rates but also control selectivity, leading to higher yields of desired products under milder conditions.

Thiamine (B1217682) hydrochloride (Vitamin B1, VB1) has emerged as an eco-friendly, inexpensive, and non-toxic catalyst for various organic transformations, including those involving cyanoacetamides. nih.gov It is particularly effective in promoting reactions in aqueous media, aligning with the principles of green chemistry. As a biocatalyst, it can be used for the synthesis of 3,4-dihydropyridin-2-one derivatives and other fused pyridine systems. nih.gov The catalytic action of thiamine hydrochloride stems from its ability to form an N-heterocyclic carbene (NHC) in situ, which is the active catalytic species. nih.govnih.gov This NHC catalyst is effective in promoting condensation reactions and is a metal-free, environmentally benign option. nih.gov

Base catalysis is a cornerstone of cyanoacetamide chemistry. Simple bases like piperidine (B6355638), triethylamine (Et3N), and cesium carbonate (Cs2CO3) are frequently employed to facilitate multi-component reactions. mdpi.comnih.govresearchgate.net For example, the synthesis of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile is achieved via a one-pot, three-component reaction catalyzed by triethylamine in DMF at 120 °C. mdpi.com Similarly, cesium carbonate promotes a three-component reaction of N-H containing heterocycles, arylglyoxaldehydes, and anilines to form α-oxo-acetamidines. nih.gov The base initiates the reaction by deprotonating the active methylene compound, which then undergoes a Knoevenagel condensation with an aldehyde. mdpi.com This is followed by a sequence of Michael addition and cyclization steps to build the final heterocyclic scaffold. mdpi.com

The choice of base and solvent can significantly influence the reaction outcome. While some reactions proceed efficiently with organic bases like triethylamine, others may utilize inorganic bases such as potassium carbonate.

To maximize the efficiency of synthetic protocols, optimization of reaction parameters is essential. Key variables include the choice of catalyst, catalyst loading, temperature, and solvent.

In a study on the synthesis of α,β-unsaturated cyanoacetamide derivatives via a modified Knoevenagel condensation, microwave irradiation was employed to shorten reaction times and improve yields. nih.gov The reaction between 4-hydroxybenzaldehyde (B117250) and 2-cyanoacetamide with ammonium (B1175870) acetate (B1210297) as a catalyst was completed in just 40 seconds under 160 W microwave irradiation, affording the product in 98.6% yield. nih.gov

The amount of catalyst used, or catalyst loading, is another critical parameter. In a process for preparing cyanoacetamide from crude cyanoacetic acid, a basic catalyst such as an alkali metal alcoholate is used in amounts ranging from 0.5 to 10 mol %, with 1 to 5 mol % being preferable. google.com The reaction temperature is also finely tuned, with esterification proceeding between 100 to 140 °C and the subsequent reaction with ammonia occurring between 10 to 100 °C. google.com

The following table summarizes the optimization of reaction conditions for the synthesis of a pyrimidine (B1678525) derivative.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | None | Reflux | 48 | No Product |

| 2 | DMF | Et3N | 120 | 10 | 85 |

| 3 | Ethanol | Piperidine | Reflux | 12 | 70 |

| 4 | Water | K2CO3 | 100 | 8 | 78 |

From both an economic and environmental perspective, the ability to recover and reuse a catalyst is a significant advantage. Heterogeneous catalysts are particularly favored for their ease of separation from the reaction mixture. mdpi.com

Computational and Theoretical Investigations of 2 Cyano N Methoxy N Methylacetamide

Electronic Structure Analysis

Detailed analysis of the electronic structure of 2-cyano-N-methoxy-N-methylacetamide would require dedicated computational studies, which are not currently available.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a common computational method used to investigate the electronic properties of molecules. A DFT study of this compound would provide valuable data on its geometry, stability, and reactivity. However, no published studies were identified that have performed DFT calculations specifically on this molecule.

Mapping of Electron Density and Molecular Orbitals (HOMO-LUMO Gaps)

The mapping of electron density and the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. Without specific computational studies for this compound, no data on its electron density distribution or HOMO-LUMO gap is available.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the energetic pathways of chemical transformations. For this compound, such studies would be instrumental in understanding its synthesis and potential reactions.

Transition State Geometries and Energies

The identification of transition state geometries and their corresponding energies is fundamental to understanding the kinetics of a reaction. This information allows for the calculation of activation barriers, providing insight into how fast a reaction can proceed. As no mechanistic studies have been published for reactions involving this compound, data on its transition state geometries and energies remain undetermined.

Reaction Coordinate Analysis

A reaction coordinate analysis maps the energy profile of a reaction from reactants to products, passing through the transition state. This provides a detailed picture of the mechanism. The absence of computational research on the reactions of this compound means that no such analyses are available.

Influence of Environmental Factors on Reactivity and Stability

The reactivity and stability of a chemical compound can be significantly influenced by its environment, such as the solvent or the presence of other chemical species. Computational models can simulate these effects, but no studies have been found that specifically investigate the influence of environmental factors on this compound.

Solvent Effects on Reaction Thermodynamics and Kinetics

The solvent environment can significantly impact the stability and reactivity of a molecule by influencing its ground state and transition state energies. For a polar molecule like this compound, which possesses both a cyano group and a Weinreb amide moiety, solvent effects are expected to be pronounced.

Stability in Various Solvents:

The stability of this compound in different solvents will be dictated by the solvent's polarity and its ability to form specific interactions, such as hydrogen bonds. Computational models like the Polarizable Continuum Model (PCM) are often employed to study such solvent effects on cyanine (B1664457) derivatives and other charged or polar species. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies.

For this compound, we can anticipate the following trends based on studies of related compounds:

Polar Protic Solvents (e.g., water, methanol): These solvents are likely to stabilize the molecule through hydrogen bonding with the carbonyl oxygen and the nitrogen of the cyano group. This stabilization can affect the conformational equilibrium and the energy barriers for various reactions. However, protic solvents can also participate in reactions, such as hydrolysis of the amide or cyano group, especially under acidic or basic conditions.

Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents will stabilize the molecule primarily through dipole-dipole interactions. Acetonitrile (MeCN) is a common solvent for reactions involving Weinreb amides. acs.org The absence of hydrogen bond donation from the solvent can be advantageous in preventing unwanted side reactions.

Nonpolar Solvents (e.g., toluene, hexane): In these solvents, the molecule will be less stabilized, which could potentially increase its reactivity in certain transformations. However, the low solubility of a polar compound like this compound in nonpolar solvents might limit their practical use.

Computational studies on similar molecules, like the solvent-mediated ring opening of N-enoxyphthalimide, have shown that the number of explicit solvent molecules included in the theoretical model can drastically influence the calculated free energy barriers of a reaction. nih.gov This highlights the importance of considering specific solute-solvent interactions beyond a simple continuum model for accurate predictions.

Thermodynamics and Kinetics:

The thermodynamics and kinetics of reactions involving this compound will be a balance between the intrinsic reactivity of the functional groups and the influence of the solvent. youtube.com For instance, in nucleophilic acyl substitution reactions at the Weinreb amide carbonyl, the solvent can affect the stability of the tetrahedral intermediate. A key feature of Weinreb amides is the stability of the chelated intermediate formed with metal ions from organometallic reagents, which prevents over-addition. orientjchem.orgyoutube.com The choice of solvent can influence the stability of this chelate and thus the reaction outcome.

A hypothetical data table illustrating the potential impact of solvents on a generic reaction involving this compound is presented below. The values are illustrative and based on general principles of solvent effects.

| Solvent | Dielectric Constant (ε) | Relative Reaction Rate (Qualitative) | Thermodynamic Stability of Reactant (Qualitative) |

| Hexane | 1.9 | Low | Low |

| Toluene | 2.4 | Low to Moderate | Low |

| Dichloromethane | 9.1 | Moderate | Moderate |

| Tetrahydrofuran (THF) | 7.6 | High | Moderate |

| Acetonitrile (MeCN) | 37.5 | High | High |

| Dimethylformamide (DMF) | 36.7 | High | High |

| Methanol | 32.7 | Moderate to High (potential for side reactions) | Very High |

| Water | 80.1 | Variable (potential for hydrolysis) | Very High |

Theoretical Prediction of Optimal Reaction Environments

Theoretical chemistry provides powerful tools to predict the optimal conditions for a chemical reaction, thereby minimizing the need for extensive empirical screening. acs.org For a multifunctional compound like this compound, computational methods can help identify selective reaction pathways.

Predicting Reaction Pathways and Selectivity:

Density Functional Theory (DFT) calculations are commonly used to map the potential energy surface of a reaction. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most favorable reaction pathway. For this compound, this would be crucial in understanding the chemoselectivity of reactions involving either the Weinreb amide or the cyanoacetamide moiety.

For example, in a reaction with a nucleophile, theoretical calculations could predict whether the attack is more likely to occur at the carbonyl carbon of the amide or involve the active methylene (B1212753) group. These predictions can be further refined by incorporating solvent effects, as discussed previously.

Optimizing Reaction Conditions:

Computational studies can guide the selection of appropriate reagents and catalysts. For instance, in the context of Weinreb amide chemistry, theoretical calculations can help understand the role of the Lewis acid or the metal counterion in stabilizing the tetrahedral intermediate and facilitating the reaction. union.edu

Furthermore, theoretical models can predict how changes in temperature and concentration might affect the reaction outcome. acs.org By understanding the kinetic and thermodynamic parameters of different competing pathways, it becomes possible to choose conditions that favor the desired product.

A hypothetical data table summarizing the theoretical prediction of optimal environments for different types of reactions involving this compound is provided below.

| Reaction Type | Predicted Optimal Solvent | Theoretical Rationale | Key Functional Group Involved |

| Nucleophilic Acyl Substitution | Tetrahydrofuran (THF) | Good solubility, non-protic, stabilizes the chelated intermediate with organometallic reagents. | Weinreb Amide |

| Alkylation at Active Methylene | Dimethylformamide (DMF) | Polar aprotic, effectively solvates the carbanion intermediate. | Cyanoacetamide |

| Knoevenagel Condensation | Ethanol with a basic catalyst | Protic solvent can facilitate proton transfer steps in the catalytic cycle. | Cyanoacetamide |

| Reduction to Aldehyde | Diethyl ether or THF | Aprotic, compatible with common reducing agents like LiAlH₄. | Weinreb Amide |

These predictions, derived from computational models, would ideally be validated through experimental work to confirm their accuracy and applicability. The synergy between computational prediction and experimental investigation is a cornerstone of modern chemical research, enabling the efficient development of new synthetic methodologies.

Synthetic Utility and Strategic Applications in Organic Synthesis

Versatile Building Block in Complex Molecule Construction

Organic building blocks are functionalized molecules that serve as the fundamental components for constructing more complex molecular structures. sigmaaldrich.commdpi.com 2-Cyano-N-methoxy-N-methylacetamide exemplifies such a building block, offering chemists a reliable and adaptable starting material for a variety of synthetic endeavors.

Modular Synthesis of Functionalized Carbonyl Compounds (e.g., alpha-functionalized ketones)

The enantioselective α-functionalization of ketones is a critical process for creating chiral centers adjacent to a carbonyl group, a common motif in natural products and biologically active molecules. springernature.com Traditional methods often involve the reaction of a ketone enolate with an electrophile. springernature.com However, this compound and related structures offer an alternative and powerful approach.

The Weinreb amide functionality within the molecule is key to its utility in synthesizing ketones. This group can react with organometallic reagents to form a stable tetrahedral intermediate, which upon acidic workup, yields the corresponding ketone. This controlled reactivity prevents the common problem of over-addition that can occur with other carbonyl derivatives.

Furthermore, the cyano group at the alpha position provides a handle for further functionalization. For instance, the acidity of the α-proton allows for enolate formation and subsequent reaction with various electrophiles, leading to the introduction of diverse substituents at the alpha position. This strategy has been successfully employed in the synthesis of various α-functionalized ketones, which are valuable intermediates in organic synthesis. springernature.comresearchgate.net

Precursor for Nitrogen-Containing Heterocycles (e.g., Pyridones, Quinolines, Benzimidazoles)

Cyanoacetamides, in general, are well-established precursors for the synthesis of a wide array of heterocyclic compounds. researchgate.net The reactivity of both the nitrile and the amide functionalities allows for cyclization reactions to form various ring systems. This compound, with its specific substitution pattern, can be strategically employed in the synthesis of several important classes of nitrogen-containing heterocycles.

Pyridones: 2(1H)-pyridones are six-membered heterocyclic compounds that are considered privileged scaffolds in medicinal chemistry due to their diverse biological activities. nih.gov The synthesis of pyridones often involves the condensation of active methylene (B1212753) compounds, such as cyanoacetamides, with 1,3-dicarbonyl compounds or their equivalents. For example, the reaction of N-methyl cyanoacetamide with 2,4-pentanedione in the presence of a base like piperidine (B6355638) yields a substituted pyridone.

Quinolines: The quinoline (B57606) scaffold is another important heterocyclic motif found in numerous natural products and pharmaceuticals. While direct examples utilizing this compound for quinoline synthesis are not prevalent in the provided search results, the analogous compound, 2-chloro-N-methoxy-N-methylacetamide, is used in the preparation of 2-alkyl-4-quinolones. sigmaaldrich.com This suggests the potential for this compound to serve as a precursor in similar cyclization strategies.

Benzimidazoles: Benzimidazoles are another class of heterocycles with significant biological activity. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. The cyanoacetamide moiety can, in principle, be hydrolyzed to the corresponding carboxylic acid or converted to other reactive intermediates suitable for this cyclization.

The versatility of cyanoacetamides as precursors for heterocycles is well-documented, with numerous synthetic routes developed to access a wide range of five- and six-membered ring systems. researchgate.net

Strategic Role in Homologation Sequences

Homologation reactions are chemical processes that extend a carbon chain by a single repeating unit, most commonly a methylene group (-CH2-). wikipedia.org These reactions are fundamental in organic synthesis for building up molecular complexity in a controlled manner.

Controlled Chain Extension Methodologies (e.g., two-carbon homologation)

This compound can be envisioned as a two-carbon building block for homologation. The cyano group can be reduced to an amine, which can then be further manipulated, or the entire acetyl unit can be incorporated into a larger molecule. While specific examples detailing a "two-carbon homologation" with this exact reagent are not explicitly detailed in the search results, the concept of using small, functionalized molecules for chain extension is a cornerstone of organic synthesis. organic-chemistry.org

Emerging Applications in Materials Science

The application of this compound in materials science, for instance as a specialized monomer for polymers, is an area of speculative potential rather than documented application. However, the functionalities present in the molecule offer intriguing possibilities.

The nitrile (cyano) group is known to be a useful functional group in polymer chemistry. For example, polymers containing nitrile groups, such as those derived from acrylonitrile, can exhibit desirable properties like high strength and chemical resistance. There is research on the synthesis of oxetane (B1205548) monomers containing cyano groups to create polymer electrolytes for lithium-ion batteries, where the nitrile groups interact with lithium ions. researchgate.net

Theoretically, this compound could be explored as a monomer or a precursor to a monomer. The cyano group could be involved in polymerization reactions or be retained as a pendant group to impart specific properties to the resulting polymer, such as increased polarity or sites for cross-linking. The amide portion could also influence the polymer's properties, such as its thermal stability and solubility. However, extensive research would be required to validate these potential applications.

Concluding Remarks and Future Research Perspectives

Summary of Current Research Landscape

The current body of research places 2-cyano-N-methoxy-N-methylacetamide, a Weinreb amide derivative, as a valuable, yet not exhaustively studied, chemical entity. Its structural makeup, featuring both a cyano group and an N-methoxy-N-methylamide moiety, suggests significant potential as a versatile reagent in organic synthesis. Research has primarily focused on the synthesis and reactivity of related N-methoxy-N-methylamides, which are well-established as excellent acylating agents for organometallic reagents and as stable aldehyde equivalents. researchgate.netresearchgate.net The presence of the cyano group introduces additional reactivity, positioning the compound as a potentially useful building block for more complex molecules. ontosight.ai

The synthesis of related cyanoacetamides has been explored, with methods like the Gewald reaction demonstrating their utility in creating diverse molecular scaffolds. nih.govnih.gov While direct, large-scale synthesis protocols for this compound are not extensively documented in readily available literature, the synthesis of analogous compounds such as N-methoxy-N-methylcyanoformamide and 2-chloro-N-methoxy-N-methylacetamide has been reported, suggesting feasible synthetic routes. nih.govsigmaaldrich.com The reactivity of the closely related N-methoxy-N-methylcyanoformamide with organometallic species to form β-keto Weinreb amides and unsymmetrical ketones further underscores the expected synthetic utility of this compound. nih.gov

The table below summarizes key properties and identifiers for this compound and a closely related compound, providing a snapshot of the available data.

| Property | This compound | 2-cyano-N-methylacetamide |

| Molecular Formula | C4H6N2O | C4H6N2O |

| Molecular Weight | 128.13 g/mol cymitquimica.com | 98.10 g/mol nih.gov |

| CAS Number | 353237-65-7 bldpharm.com | 6330-25-2 nih.gov |

| IUPAC Name | This compound | 2-cyano-N-methylacetamide nih.gov |

| InChIKey | LVFHKNRQGPZGGE-UHFFFAOYSA-N cymitquimica.com | LIHUTSFYFGCWQP-UHFFFAOYSA-N nih.gov |

Identification of Unexplored Reactivity Modes

Despite the established reactivity of its constituent functional groups, several reactivity modes of this compound remain largely unexplored. A significant area for future investigation is the tandem reactivity involving both the cyano group and the Weinreb amide. For instance, reactions that initiate at the cyano group could be followed by an intramolecular cyclization involving the Weinreb amide, providing a pathway to novel heterocyclic systems.

Furthermore, the reaction of this compound with strongly basic reagents could lead to unusual reaction pathways, as has been observed with other N-methoxy-N-methylamides where a competitive transfer of a hydroxymethyl group was noted. researchgate.net The methylene (B1212753) group, activated by both the cyano and the amide functionalities, presents an opportunity for a range of C-C bond-forming reactions that have not been systematically studied for this specific substrate. The exploration of its behavior in multicomponent reactions, similar to the Gewald reaction for other cyanoacetamides, could unlock new synthetic routes to complex molecules from simple starting materials. nih.gov

Potential for Asymmetric Synthesis and Stereocontrol

The development of asymmetric applications for this compound represents a significant and promising area for future research. Currently, there is a lack of reported asymmetric transformations directly employing this reagent. However, the potential for stereocontrol is substantial.

Future research could focus on the following areas:

Chiral Auxiliaries: The development of chiral versions of this compound, where a chiral auxiliary is attached to the nitrogen atom, could enable diastereoselective reactions at the α-carbon.

Asymmetric Catalysis: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, to control the stereochemical outcome of reactions involving the enolate of this compound would be a powerful strategy. This could lead to the enantioselective synthesis of α-functionalized ketones after transformation of the Weinreb amide.

Stereoselective Reductions: The development of stereoselective methods for the reduction of the ketone derived from the Weinreb amide, while the cyano group is still present, could provide access to chiral cyanohydrins, which are valuable synthetic intermediates.

Drawing inspiration from asymmetric syntheses of other compounds, such as the use of chiral amines to induce asymmetry in the synthesis of aldehydes, similar strategies could be adapted for reactions involving this compound. uoa.gr

Development of Sustainable Synthetic Methodologies

Future research should also prioritize the development of sustainable and environmentally friendly synthetic methods for and with this compound. Current synthetic routes to related compounds often rely on traditional organic solvents and reagents. chemicalbook.com

Key areas for improvement include:

Green Solvents: Investigating the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, for the synthesis and reactions of this compound.

Catalytic Methods: Developing catalytic rather than stoichiometric approaches for its synthesis and subsequent transformations would reduce waste and improve atom economy.

Flow Chemistry: The implementation of continuous flow processes for the synthesis of this reagent could offer improved safety, efficiency, and scalability compared to batch processes.

Renewable Feedstocks: Exploring the possibility of deriving the starting materials for the synthesis of this compound from renewable resources would be a significant step towards a more sustainable chemical industry.

By focusing on these areas, the synthetic utility of this compound can be expanded in a manner that is both scientifically innovative and environmentally responsible.

Q & A

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Standardize reagent sources and storage conditions (e.g., anhydrous solvents).

- Implement process analytical technology (PAT) to monitor critical quality attributes in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.